molecular formula C59H110N2O27S2 B1393704 SPDP-PEG24-acid CAS No. 1334177-97-7

SPDP-PEG24-acid

Número de catálogo B1393704
Número CAS: 1334177-97-7
Peso molecular: 1343.6 g/mol
Clave InChI: PUIVUQZDUBNJOE-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

SPDP-PEG24-acid is a PEG linker containing SPDP crosslinker and carboxylic acid moieties . SPDP is reactive toward thiol groups and contains a cleavable disulfide bond . Its membrane permeability allows for intracellular crosslinking reactions .


Synthesis Analysis

This compound can be used in the synthesis of a series of PROTACs . The terminal carboxylic acid can react with primary amines in the presence of activators such as EDC and HATU to form stable amide bonds .


Molecular Structure Analysis

The molecular formula of this compound is C59H110N2O27S2 . It has a molecular weight of 1343.7 g/mol .


Chemical Reactions Analysis

This compound is reactive toward thiol groups and contains a cleavable disulfide bond . The reaction results in displacement of a pyridine-2-thione group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 1343.7 g/mol . It is stored at -20°C . The IUPAC name of this compound is 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid .

Aplicaciones Científicas De Investigación

Nanodrug Design for Tumor Cells

SPDP (N-Succinimidyl 3-(2-pyridyldithio)-propionate) has been utilized in the design of nanodrugs aimed at targeting tumor cells. The nanodrugs are engineered for the inhibition of oncogenic microRNAs, with SPDP serving as a chemical linker. This is instrumental in ensuring the nanodrugs gain access to the cytosolic cellular compartment and engage their target miRNA effectively (Yoo et al., 2014).

Gene Expression Enhancement via Block Catiomer Polyplexes

SPDP has been integrated into block catiomer polyplexes for gene delivery. The introduction of SPDP into poly(ethylene glycol)-poly(L-lysine) block copolymer (PEG-PLL) has shown promising results in controlling the cationic charge and disulfide cross-linking densities, thereby enhancing gene expression in cells (Miyata et al., 2004).

PNA Cellular Delivery and Antisense Effects

SPDP has been used in conjugating peptide nucleic acid (PNA) to polyethyleneimine (PEI) for improved cellular delivery and antisense activity. This method showcases a notable increase in PNA antisense activity compared to other conjugates, demonstrating the efficacy of SPDP in facilitating efficient cellular delivery of therapeutic agents (Berthold et al., 2010).

Protein Resistance and Sensitivity in Biomedical Applications

SPDP, as part of a PEG-based bifunctional platform, has been used to enhance protein resistance and sensitivity for biomolecules. This approach involves the use of PEG chains of varying lengths, with SPDP playing a role in the functionalization of the surface, contributing to an increase in the recognition capacity of biomolecules (Du et al., 2018).

Cancer Cell-Specific Imaging and Drug Delivery

SPDP has also been used in the synthesis of biologically active antibody-conjugated quantum dots, serving as a linker in the conjugation process. The QD-cetuximab conjugates, using SPDP, have been shown to possess a high degree of specificity for EGFR-overexpressing cancer cells, indicating its potential in tumor-specific imaging and drug delivery applications (Lee et al., 2010).

Mecanismo De Acción

Target of Action

SPDP-PEG24-acid is a polyethylene glycol (PEG)-based PROTAC linker . PROTACs, or Proteolysis-Targeting Chimeras, are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein . The primary targets of this compound, therefore, are the E3 ubiquitin ligase and the specific protein that the PROTAC is designed to degrade .

Mode of Action

The this compound linker connects two essential ligands: one for the E3 ubiquitin ligase and the other for the target protein . This enables the formation of a ternary complex between the E3 ligase, the PROTAC, and the target protein . The proximity of the E3 ligase to the target protein brought about by the PROTAC facilitates the transfer of ubiquitin to the target protein . The ubiquitinated target protein is then recognized by the proteasome, an intracellular protein degradation machinery, leading to the degradation of the target protein .

Biochemical Pathways

The action of this compound affects the ubiquitin-proteasome system, a crucial pathway for protein degradation within cells . By inducing the degradation of specific target proteins, this compound can influence various biochemical pathways depending on the function of the target protein .

Pharmacokinetics

The pegylation of the linker is known to improve the solubility and stability of the protac, potentially enhancing its bioavailability .

Result of Action

The primary result of the action of this compound is the degradation of the target protein . This can lead to a decrease in the function of the target protein, which can have various effects at the molecular and cellular levels depending on the role of the target protein .

Action Environment

The action of this compound, like other PROTACs, takes place intracellularly . The stability and efficacy of this compound can be influenced by various environmental factors within the cell, such as the presence of the E3 ligase and the target protein, the activity of the proteasome, and the intracellular concentration of the PROTAC

Safety and Hazards

SPDP-PEG24-acid is not classified as a hazard . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Protective clothing and self-contained breathing apparatus should be worn .

Direcciones Futuras

SPDP-PEG24-acid is a promising compound in the field of drug delivery . It can be used in the synthesis of a series of PROTACs , which are an emerging and promising approach for the development of targeted therapy drugs .

Análisis Bioquímico

Biochemical Properties

SPDP-PEG24-acid is involved in biochemical reactions as a linker that connects two ligands: one for an E3 ubiquitin ligase and the other for a target protein. This compound interacts with various enzymes, proteins, and biomolecules, primarily through its disulfide bond and carboxylic acid moieties. The disulfide bond in this compound is cleavable, allowing it to react readily with amine and thiol groups. This interaction is essential for the formation of stable conjugates that can be used in intracellular crosslinking reactions .

Cellular Effects

This compound influences various cellular processes by facilitating the degradation of target proteins. This compound affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. By enabling the selective degradation of specific proteins, this compound can alter the cellular environment, leading to changes in cell behavior and function. For example, the degradation of oncogenic proteins can inhibit cancer cell proliferation and induce apoptosis .

Molecular Mechanism

The mechanism of action of this compound involves its role as a linker in PROTAC molecules. This compound binds to both the E3 ubiquitin ligase and the target protein, bringing them into close proximity. This interaction facilitates the transfer of ubiquitin molecules from the E3 ligase to the target protein, marking it for degradation by the proteasome. The cleavable disulfide bond in this compound allows for the release of the target protein once ubiquitination is complete, ensuring efficient protein degradation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is generally stable under recommended storage conditions, but its activity can be influenced by factors such as temperature and pH. Long-term studies have shown that this compound maintains its efficacy in facilitating protein degradation over extended periods, although some degradation of the compound itself may occur .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively facilitates the degradation of target proteins without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential off-target protein degradation and disruption of normal cellular functions. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing adverse outcomes .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s disulfide bond is cleaved by cellular reductants, releasing the active components that participate in protein degradation. This process can affect metabolic flux and metabolite levels within the cell, influencing overall cellular metabolism. The involvement of this compound in these pathways highlights its potential impact on cellular homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The polyethylene glycol moiety enhances the solubility and stability of the compound, facilitating its movement within the cellular environment. This compound can accumulate in specific cellular compartments, where it exerts its effects on target proteins .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm and nucleus. The compound’s targeting signals and post-translational modifications direct it to specific organelles, where it interacts with target proteins. This subcellular localization is crucial for the compound’s activity, as it ensures that this compound can effectively facilitate protein degradation in the appropriate cellular context .

Propiedades

IUPAC Name

3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C59H110N2O27S2/c62-57(5-56-89-90-58-3-1-2-6-61-58)60-7-9-66-11-13-68-15-17-70-19-21-72-23-25-74-27-29-76-31-33-78-35-37-80-39-41-82-43-45-84-47-49-86-51-53-88-55-54-87-52-50-85-48-46-83-44-42-81-40-38-79-36-34-77-32-30-75-28-26-73-24-22-71-20-18-69-16-14-67-12-10-65-8-4-59(63)64/h1-3,6H,4-5,7-56H2,(H,60,62)(H,63,64)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUIVUQZDUBNJOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)SSCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C59H110N2O27S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1343.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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